molecular formula C14H17NO3 B102631 Benzyl (4-oxocyclohexyl)carbamate CAS No. 16801-63-1

Benzyl (4-oxocyclohexyl)carbamate

Cat. No. B102631
CAS RN: 16801-63-1
M. Wt: 247.29 g/mol
InChI Key: VHXBIBFCJISKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enantioselective Synthesis Analysis

The first paper discusses an efficient enantioselective synthesis of a specific benzyl carbamate derivative, which is a key intermediate for potent CCR2 antagonists. The synthesis involves a critical iodolactamization step that yields a highly functionalized compound. This process was optimized through a reaction mechanism study, leading to a more efficient single-pot transformation .

Molecular Structure Analysis

In the second paper, the focus is on the configurational lability of lithiated benzyl carbamates. These compounds were generated using deprotonation with sec-butyllithium and chiral diamines. The study revealed that the equilibrium of epimeric complexes could be synthetically exploited to produce highly enantioenriched secondary benzyl carbamates. The absolute configurations of the products were determined, providing insights into the stereochemical pathways of substitution reactions. High-level quantum chemical investigations supported the experimental findings and established a theoretical procedure for accurate energy difference calculations between epimeric complexes .

Chemical Reactions Analysis

The third paper presents a mild, metal-free tandem α-alkylation/cyclization reaction of N-benzyl carbamates with simple olefins. This chemoselective oxidative reaction produces functionalized N-heterocycles such as oxazinones. The process utilizes a TEMPO oxoammonium salt as the oxidant, allowing the reaction to proceed at low temperatures without the need for a metal catalyst or preactivation adjacent to the nitrogen group .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of benzyl (4-oxocyclohexyl)carbamate, they do provide insights into the reactivity and structural aspects of related benzyl carbamate compounds. The papers suggest that these compounds can be synthesized enantioselectively and can undergo reactions to form various functionalized structures. The lithiated benzyl carbamates exhibit configurational lability, which is crucial for achieving high enantioselectivity in synthesis. The oxidative alkylation/cyclization reactions indicate that benzyl carbamates can be transformed into heterocyclic compounds under mild conditions .

Scientific Research Applications

Stereospecific Nickel-Catalyzed Cross-Coupling

Benzyl carbamates have been utilized in stereospecific nickel-catalyzed cross-coupling reactions with arylboronic esters. This process is noted for its ability to selectively control the stereochemistry of the product. Depending on the ligand used, the reaction can proceed with selective inversion or retention at the electrophilic carbon. For instance, a tricyclohexylphosphine ligand results in product retention, while an N-heterocyclic carbene ligand leads to product inversion (Harris et al., 2013).

Gold(I)-Catalyzed Intramolecular Hydroamination of Allenes

Benzyl (4-oxocyclohexyl)carbamate plays a crucial role in the Gold(I)-catalyzed intramolecular hydroamination of allenes. This method is effective for the formation of various nitrogen and oxygen heterocycles, including piperidine derivatives, and allows for high exo-selectivity. The process has been shown to tolerate substitution at the alkyl and allenyl carbon atoms and can proceed with transfer of chirality from the allenyl moiety to the newly formed stereogenic tetrahedral carbon atom, showcasing its versatility and efficiency in synthesizing complex organic molecules (Zhang et al., 2006).

Exploration as Antibacterial Agents

Some derivatives of benzyl carbamates, specifically (3‐benzyl‐5‐hydroxyphenyl)carbamates, have been evaluated as new antibacterial agents, particularly against Gram-positive bacteria. These compounds displayed potent inhibitory activity against sensitive and drug-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. Notably, the structure of the ester group in these compounds profoundly affects their antibacterial activity (Liang et al., 2020).

Gold(I)-Catalyzed Hydroamination of Allenes with N-unsubstituted Carbamates

In another application, benzyl carbamates are instrumental in the Gold(I)-catalyzed hydroamination of allenes with N-unsubstituted carbamates. This method efficiently yields various benzyloxycarbonylamino derivatives, showcasing the wide applicability and effectiveness of benzyl carbamates in synthesizing complex organic compounds (Kinder et al., 2008).

Safety And Hazards

Benzyl (4-oxocyclohexyl)carbamate may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

benzyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXBIBFCJISKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562205
Record name Benzyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-oxocyclohexyl)carbamate

CAS RN

16801-63-1
Record name Benzyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-4-aminocyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve oxalyl chloride (18.4 mL, 211 mmol) in CH2Cl2 (1000 mL), cool below −70° C., and add DMSO (18.0 mL, 253 mmol) via syringe pump over 30 min. Stir for 45 min, and then add portionwise a suspension of trans-(4-hydroxy-cyclohexyl)-carbamic acid benzyl ester (35.00 g, 140 mmol) in CH2Cl2 (1000 mL), while maintaining the temperature below −70° C. Add the suspension by removing a stopper from the reaction flask and quickly pouring in as much of the suspension as possible while keeping the temperature below −70° C., resulting in a slightly turbid solution upon complete addition. Stir the reaction for 90 min, then add triethylamine (97.8 mL, 702 mmol) slowly via syringe. Stir for another hour, and allow the reaction to slowly warm to room temperature overnight. Wash sequentially with water (1500 mL), brine (2×1500 mL), and saturated aqueous NaHCO3 (2×1500 mL). Separate the organic portion and dry (MgSO4), filter, and concentrate under reduced pressure. Triturate the crude residue twice with 4:1 Hexane/EtOAc (500 mL, then 250 mL). (Alternatively, triturate with 15% EtOAc/Hexane. Then only one trituration is required.) Filter and collect the solids and dry at 35° C. in a vacuum oven to obtain 26.44 g of the product. Combine the filtrates of the triturations and concentrate under reduced pressure, followed by trituration of the residue in 9:1 hexane/EtOAc (100 mL) to afford a second crop of 5.70 g, for a combined yield of 32.14 g (93%). ESI MS: m/z 248 [C14H17NO3+H]+; 1H NMR (300 MHz, CDCl3): δ 1.63-1.78 (m, 2H), 2.22-2.27 (m, 2H), 2.32-2.49 (m, 4H), 3.95-4.04 (m, 1H), 4.75 (br s, 1H), 5.11 (s, 2H), 7.29-7.42 (m, 5H)
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
97.8 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1000 ml of dichloromethane suspension containing 25.9 g of pyridinium chlorochromate (PCC) was added dropwise under ice-cooling a mixture of 15 g of N-benzyloxycarbonyl-trans-4-aminocyclohexanol and 1000 ml of dichloromethane. The resulting mixture was stirred at room temperature for 4 hours. Then, diethyl ether was added to the reaction mixture and insoluble materials were removed by filtration from the mixture. The filtrate was condensed and the residue was purified by silica gel column chromatography (solvent; chloroform:methanol=10:1) to give 10.562 g of N-benzyloxycarbonyl-4-aminocyclohexanone (yield: 71%, melting point: 65°-69° C.).
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred solution of trans-4-benzyloxycarbonylaminocyclohexanol (21.5 g, 86.3 mmol) in acetic acid (160 mL) at room temperature under nitrogen was added chromium trioxide (8.63 g, 86.3 mmol). After 1 d, the reaction mixture was evaporated under vacuum to yield a residue. The residue was suspended in acetone and filtered through a plug of Celite®. The filtrate was evaporated to obtain a green solid. The green solid was purified by silica gel chromatography (eluted with 5% methanol in methylene chloride) to obtain the title compound (16.65 g, 78%) as an off-white solid. 13C NMR (400 MHz, CDCl3) δ 209.6, 155.8, 136.2, 128.5, 128.2, 128.1, 66.8, 47.9, 38.8, 32.1. 1H NMR (400 MHz, CDCl3) δ 7.34 (m, 5H), 5.09 (s, 2H), 4.84 (br s, 1H), 3.97 (s, 1H), 2.38 (m, 4H), 2.20 (m, 2H), 1.68 (m, 2H). HPLC/MS [M+H]+, 248.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8.63 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (4-oxocyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (4-oxocyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl (4-oxocyclohexyl)carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl (4-oxocyclohexyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzyl (4-oxocyclohexyl)carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl (4-oxocyclohexyl)carbamate

Citations

For This Compound
1
Citations
C Li, Y Dai, X Kong, B Wang, X Peng… - Journal of Medicinal …, 2023 - ACS Publications
Small-molecule fibroblast growth factor receptor (FGFR) inhibitors have emerged as a promising antitumor therapy. Herein, by further optimizing the lead compound 1 under the …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.